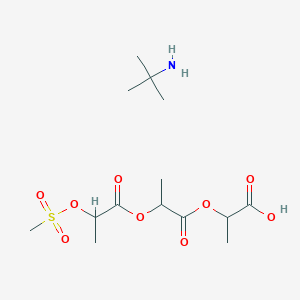
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate is a complex organic compound with a molecular formula of C16H28N2O5. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate involves multiple steps. The process typically starts with the preparation of 2-Methylpropan-2-amine, which is then reacted with various reagents to introduce the methylsulfonyl and propanoyl groups. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over the reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-2-amine: A simpler amine with similar structural features.
2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate: A related compound with similar functional groups.
Uniqueness
What sets 2-Methylpropan-2-amine 2-((2-((2-((methylsulfonyl)oxy)propanoyl)oxy)propanoyl)oxy)propanoate apart is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H27NO9S |
|---|---|
Molecular Weight |
385.43 g/mol |
IUPAC Name |
2-methylpropan-2-amine;2-[2-(2-methylsulfonyloxypropanoyloxy)propanoyloxy]propanoic acid |
InChI |
InChI=1S/C10H16O9S.C4H11N/c1-5(8(11)12)17-9(13)6(2)18-10(14)7(3)19-20(4,15)16;1-4(2,3)5/h5-7H,1-4H3,(H,11,12);5H2,1-3H3 |
InChI Key |
MRGKKMMWSIFRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC(=O)C(C)OC(=O)C(C)OS(=O)(=O)C.CC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















